molecular formula C4H6ClN3S B13486326 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride

Cat. No.: B13486326
M. Wt: 163.63 g/mol
InChI Key: MWERMDUNDTXLKE-UHFFFAOYSA-N
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Description

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, a sulfur atom, and a chlorine ion.

Properties

Molecular Formula

C4H6ClN3S

Molecular Weight

163.63 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d]thiadiazole;hydrochloride

InChI

InChI=1S/C4H5N3S.ClH/c1-3-4(2-5-1)8-7-6-3;/h5H,1-2H2;1H

InChI Key

MWERMDUNDTXLKE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)SN=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the most common methods for synthesizing 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride involves the reaction of 2-chloro-5-nitrobenzothiazole with hydrazine hydrate in the presence of a reducing agent. The resulting intermediate is then cyclized with phosphorus pentoxide to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-performance liquid chromatography and gas chromatography for purification and analysis.

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for new antibiotics.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with nucleic acid replication. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

    1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Thiazoles: Commonly found in drugs developed for treating allergies, hypertension, and bacterial infections.

    Pyrrolopyrazines: Exhibited different biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.

Uniqueness: 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is unique due to its specific ring structure, which combines the properties of both pyrrole and thiadiazole rings.

Biological Activity

4H,5H,6H-Pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is a compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H6_6N2_2S
  • Molecular Weight : 126.18 g/mol
  • SMILES Notation : C1Cc2ncsc2N1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole compounds. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial and antifungal activity.

CompoundActivity TypeTarget OrganismMIC (µg/mL)
6fAntifungalC. neoformans1
6gAntifungalC. albicans2
3bAntibacterialE. coli50

The compound 3b exhibited potent inhibition of platelet aggregation induced by ADP with an IC50_{50} value of 39 ± 11 µM, indicating its potential as a lead for P2Y12 inhibitors .

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. Studies indicate that various analogs exhibit cytotoxic effects against cancer cell lines.

  • Example Study : A series of pyrrolo[3,4-d]thiadiazole derivatives were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation.
CompoundCell LineIC50_{50} (µM)
AHeLa15
BMCF-722

Antiviral Activity

Some thiadiazole compounds have demonstrated antiviral properties against viruses such as HIV and influenza. The mechanism often involves the inhibition of viral replication.

Molecular docking studies reveal that these compounds interact with specific biological targets. For example, compound 3b forms hydrogen bonds with key amino acids in the target enzyme's active site, which is crucial for its inhibitory activity .

Case Studies

  • Case Study on Platelet Aggregation :
    • Objective : To evaluate the antiplatelet activity of synthesized thiadiazole compounds.
    • Findings : Compound 3b showed significant inhibition compared to control groups, suggesting its potential in treating thrombotic disorders.
  • Case Study on Anticancer Effects :
    • Objective : Assess the cytotoxic effects of pyrrolo[3,4-d]thiadiazole derivatives on cancer cell lines.
    • Findings : Several compounds displayed IC50_{50} values below 25 µM against various cancer cell lines.

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